N-Nitrosomethyloctylamine

Descripción general

Descripción

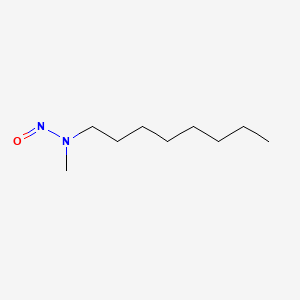

N-Nitrosomethyloctylamine is an organic compound with the molecular formula C9H21N2O. It belongs to the class of nitrosamines, which are known for their diverse applications and potential health impacts. This compound is characterized by the presence of an octyl group attached to an amine, which is further substituted with a methyl and a nitroso group.

Métodos De Preparación

The synthesis of N-Nitrosomethyloctylamine typically involves the nitrosation of secondary amines. One common method is the reaction of N-methyl-1-octanamine with nitrous acid (HNO2) under acidic conditions. The reaction can be carried out using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to generate the nitrous acid in situ. The reaction proceeds as follows:

R-NH-CH3+HNO2→R-N(NO)-CH3+H2O

In industrial settings, the synthesis may involve more efficient and scalable methods, such as using tert-butyl nitrite (TBN) as a nitrosating agent under solvent-free conditions .

Análisis De Reacciones Químicas

Denitrosation and Decomposition

Denitrosation occurs under acidic conditions, yielding the corresponding secondary amine and nitric oxide (NO). This reaction is accelerated by nucleophiles like bromide or thiocyanate :

Table 1: Denitrosation Pathways

| Condition | Nucleophile | Product | Reference |

|---|---|---|---|

| Acidic (pH 1–2) | Thiocyanate (SCN⁻) | Methyloctylamine + NO | |

| Neutral | H₂O | Partial denitrosation |

Nucleophilic Attack

Organolithium and Grignard reagents react with the nitroso-nitrogen, forming unstable intermediates that eliminate to yield hydrazines or azomethine imines :

Table 2: Reaction Outcomes with Organometallics

| Reagent | Major Product | Reference |

|---|---|---|

| PhMgBr | N-Phenylhydrazine | |

| t-BuLi | Head-to-tail dimer of azomethine imine |

Photolytic Reactions

UV irradiation induces N–N bond cleavage, producing nitric oxide (NO) and a dimethylamino radical. In aqueous solution, secondary products include dimethylamine (DMA) and nitrite :

Table 3: Photolysis Products

| pH | Primary Product | Secondary Product | Reference |

|---|---|---|---|

| Neutral | DMA | Nitrite | |

| Acidic | Amidoxime | NO |

Bioactivation Pathways

In biological systems, N-Nitrosomethyloctylamine undergoes metabolic activation via cytochrome P450 or Fenton-like reactions (Fe²⁺/Cu²⁺/H₂O₂), generating hydroxyl radicals and nitric oxide :

Table 4: Bioactivation Products

| Radical Trapping Agent | Detected Species | Reference |

|---|---|---|

| DMPO | DMPO-OH adduct | |

| CarboxyPTIO | NO |

Environmental and Health Implications

This compound’s reactivity underscores its potential as a contaminant in industrial settings (e.g., rubber manufacturing) and its role in endogenous nitrosation in the human GI tract . Its mutagenicity, linked to DNA alkylation via reactive intermediates, necessitates stringent monitoring .

Aplicaciones Científicas De Investigación

Mechanisms of Carcinogenic Action

N-Nitrosomethyloctylamine, like other N-nitroso compounds, is known to undergo metabolic activation, leading to the formation of highly reactive species that can interact with biological macromolecules. The primary mechanisms through which these compounds exert their carcinogenic effects include:

- Formation of DNA Adducts : this compound can form stable adducts with DNA, leading to mutations. This process is crucial in the initiation of carcinogenesis as it disrupts normal cellular functions and promotes uncontrolled cell division .

- Inhibition of DNA Repair Mechanisms : The presence of DNA adducts can inhibit the cell's ability to repair damaged DNA, further increasing the likelihood of mutations and cancer development .

- Mutagenic Potential : Studies have shown that this compound exhibits mutagenic properties in various test systems, including the Ames test using Salmonella typhimurium strains .

Dietary Implications and Epidemiological Studies

Research has highlighted the role of dietary N-nitroso compounds in cancer risk. Epidemiological studies have linked high dietary intake of certain N-nitroso compounds to increased risks of various cancers, including:

- Hepatocellular Carcinoma : A study involving 827 cases and 1,013 controls found a significant association between high consumption of N-nitroso compounds and the risk of developing liver cancer, particularly among individuals with positive hepatitis virus status .

- General Carcinogenic Risk : A comprehensive database was created to assess dietary intake of N-nitroso compounds, which revealed that these compounds are among the most potent carcinogens found in food sources .

Pharmaceutical Applications and Safety Concerns

The presence of N-nitroso compounds in pharmaceuticals has raised significant safety concerns due to their genotoxic effects. Regulatory bodies have mandated rigorous testing for these compounds in drug formulations:

- Detection Methods : Advanced analytical techniques such as gas chromatography and mass spectrometry are employed to detect trace levels of N-nitroso compounds in pharmaceutical products .

- Risk Assessment : Systematic reviews have emphasized the need for stringent risk assessments regarding the presence of N-nitroso compounds in active pharmaceutical ingredients (APIs) to mitigate potential health risks associated with their mutagenicity and carcinogenicity .

Case Studies and Research Findings

Several case studies have elucidated the impact of this compound and related compounds on health:

- Animal Models : Research using animal models has demonstrated that exposure to N-nitrosamines leads to tumor formation in various organs, reinforcing their classification as potent carcinogens .

- Human Relevance : Although animal studies provide valuable insights, translating these findings to human risk remains complex due to differences in metabolism and exposure levels. However, existing data suggest that humans are not resistant to the carcinogenic actions of these compounds .

Mecanismo De Acción

The mechanism of action of N-Nitrosomethyloctylamine involves its metabolic activation by microsomal mixed-function oxidases. These enzymes convert the compound into reactive intermediates that can interact with cellular macromolecules, such as DNA, proteins, and lipids. The nitroso group is particularly reactive and can form adducts with nucleophilic sites in biomolecules, leading to various biological effects .

Comparación Con Compuestos Similares

N-Nitrosomethyloctylamine can be compared with other nitrosamines, such as:

N-Nitrosodimethylamine (NDMA): Known for its potent carcinogenic properties.

N-Nitrosodiethylamine (NDEA): Another carcinogenic nitrosamine with similar reactivity.

N-Nitrosomethyl-n-octylamine: A structurally similar compound with different alkyl chain lengths.

The uniqueness of this compound lies in its specific alkyl chain length and the presence of both methyl and nitroso groups, which influence its reactivity and applications.

Actividad Biológica

N-Nitrosomethyloctylamine (NMOA) is a member of the N-nitrosamine family, which are well-known for their carcinogenic properties. This article explores the biological activity of NMOA, focusing on its mechanisms of action, carcinogenicity, metabolic pathways, and relevant case studies.

Overview of this compound

NMOA is synthesized through the reaction of secondary amines with nitrous acid. Like other nitrosamines, it is implicated in various cancers due to its ability to form DNA adducts, leading to mutations and subsequent tumor formation. The compound's structural characteristics contribute to its biological activity, particularly its capacity to interact with cellular macromolecules.

Mechanisms of Carcinogenicity

The carcinogenic mechanisms of NMOA can be summarized as follows:

- Formation of DNA Adducts : NMOA can be metabolically activated to form reactive species that bind to DNA, resulting in the formation of N-nitroso-DNA adducts. This process disrupts normal DNA function and can lead to mutations.

- Induction of Mutagenesis : The interaction between NMOA and DNA can cause errors during replication, contributing to mutagenesis. Studies have shown that nitrosamines can induce mutations in bacterial models such as Salmonella typhimurium .

- Oxidative Stress : NMOA may also induce oxidative stress within cells, leading to further DNA damage and promoting cancer development through inflammation and cellular damage .

Metabolic Pathways

The metabolism of NMOA involves several key enzymes, primarily cytochrome P450 isoforms, which facilitate the activation of the compound into its reactive forms. Research indicates that these metabolic processes are crucial for determining the tissue specificity of nitrosamine-induced carcinogenesis .

Case Study 1: Tumor Induction in Animal Models

Research has demonstrated that administration of nitrosamines like NMOA in animal models leads to significant tumor formation. For instance, studies on F344 rats have shown that exposure to various nitrosamines resulted in tumors predominantly in the upper gastrointestinal tract . Specifically, NMOA has been linked to esophageal and liver tumors.

| Study | Organ Affected | Tumor Type | Method |

|---|---|---|---|

| Esophagus | Squamous Cell Carcinoma | Drinking water exposure | |

| Liver | Hepatocellular Carcinoma | Gavage administration |

Case Study 2: Dietary Exposure and Cancer Risk

Epidemiological studies have explored the relationship between dietary intake of nitrosamines and cancer risk. A notable study highlighted that higher consumption of dietary N-nitroso compounds correlates with an increased risk of hepatocellular carcinoma (HCC). The study assessed various food sources contributing to nitrosamine intake and found significant associations with HCC incidence .

Summary of Biological Activity

The biological activity of this compound is characterized by its potent carcinogenic properties, primarily through DNA damage mechanisms and metabolic activation pathways. The evidence from animal studies and epidemiological research underscores the importance of understanding dietary sources and exposure levels to mitigate cancer risks associated with nitrosamines.

Propiedades

IUPAC Name |

N-methyl-N-octylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-3-4-5-6-7-8-9-11(2)10-12/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSLOEMFOMJAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955970 | |

| Record name | N-Methyl-N-octylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34423-54-6 | |

| Record name | N-Methyl-N-nitroso-1-octanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34423-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosomethyloctylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034423546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-octylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITROSO-N-METHYLOCTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G90K760MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.